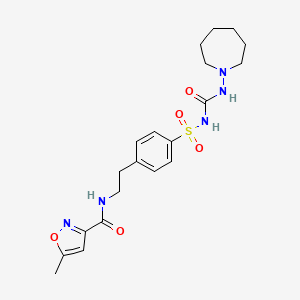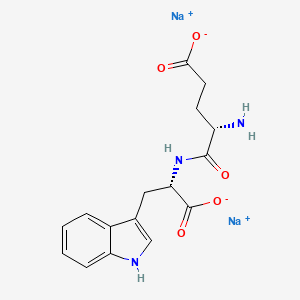
Glufanide disodium
Vue d'ensemble
Description
Oglufanide est un immunomodulateur dipeptidique synthétique composé d'acide L-glutamique et de L-tryptophane. Il a été initialement développé en Russie pour le traitement des maladies infectieuses graves et étudié plus tard aux États-Unis pour le traitement du cancer. Actuellement, il est étudié pour son potentiel dans le traitement de l'infection virale chronique par l'hépatite C .
Méthodes De Préparation
Oglufanide peut être synthétisé par une réaction de couplage peptidique entre l'acide L-glutamique et le L-tryptophane. La réaction implique généralement l'utilisation de réactifs de couplage tels que les carbodiimides (par exemple, DCC) et d'agents activateurs comme le HOBt pour faciliter la formation de la liaison peptidique. La réaction est réalisée dans des conditions douces pour éviter la racémisation et la dégradation des acides aminés .
Analyse Des Réactions Chimiques
Oglufanide subit diverses réactions chimiques, notamment :
Oxydation : Oglufanide peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Oglufanide peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Applications de la recherche scientifique
Oglufanide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans la synthèse peptidique et les études impliquant la formation de liaisons peptidiques.
Biologie : Oglufanide est étudié pour ses propriétés immunomodulatrices, en particulier sa capacité à améliorer la réponse immunitaire contre les infections virales et les cellules cancéreuses.
Médecine : Le composé est étudié pour son potentiel dans le traitement de l'infection virale chronique par l'hépatite C et son rôle dans la thérapie anticancéreuse.
Industrie : La capacité de l'oglufanide à inhiber le facteur de croissance endothélial vasculaire (VEGF) en fait un candidat pour la recherche sur l'anti-angiogenèse
Mécanisme d'action
Oglufanide régule la réponse immunitaire innée de l'organisme en modulant l'activité des cellules immunitaires. Il peut inverser la suppression du système immunitaire causée par le virus de l'hépatite, permettant à l'organisme de mettre en place une défense efficace contre l'infection. Le composé inhibe également le VEGF, qui joue un rôle crucial dans l'angiogenèse, présentant ainsi des activités antitumorales et anti-angiogéniques .
Applications De Recherche Scientifique
Oglufanide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation.
Biology: Oglufanide is studied for its immunomodulatory properties, particularly its ability to enhance the immune response against viral infections and cancer cells.
Medicine: The compound is being investigated for its potential in treating chronic hepatitis C viral infection and its role in cancer therapy.
Industry: Oglufanide’s ability to inhibit vascular endothelial growth factor (VEGF) makes it a candidate for anti-angiogenesis research
Mécanisme D'action
Oglufanide regulates the body’s innate immune response by modulating the activity of immune cells. It can reverse the suppression of the immune system caused by the hepatitis virus, allowing the body to mount an effective defense against the infection. The compound also inhibits VEGF, which plays a crucial role in angiogenesis, thereby exhibiting anti-tumor and anti-angiogenesis activities .
Comparaison Avec Des Composés Similaires
Oglufanide est unique en raison de son double rôle d'immunomodulateur et d'agent anti-angiogénique. Les composés similaires incluent :
Thymosine alpha-1 : Un autre peptide immunomodulateur utilisé dans le traitement des infections virales et du cancer.
Interféron-alpha : Une cytokine aux propriétés immunomodulatrices et antivirales.
Bevacizumab : Un agent anti-angiogénique qui inhibe le VEGF, utilisé en thérapie anticancéreuse
Oglufanide se distingue par sa combinaison spécifique d'effets immunomodulateurs et anti-angiogéniques, ce qui en fait un composé polyvalent dans les applications de recherche et thérapeutiques.
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUXCDZPQOJMY-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924324 | |
| Record name | L-Glu-L-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38101-59-6, 122933-59-9 | |
| Record name | Thymogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oglufanide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oglufanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glu-L-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OGLUFANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


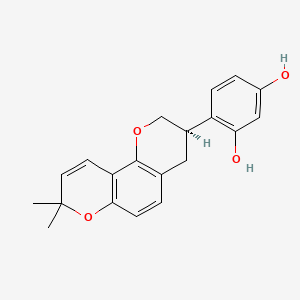
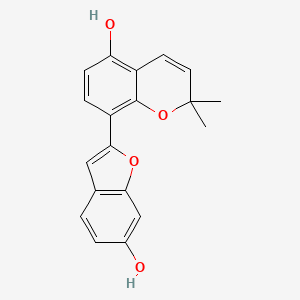
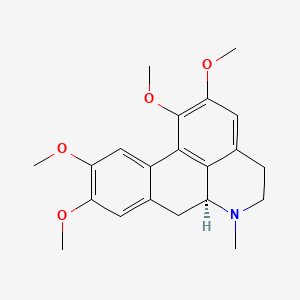
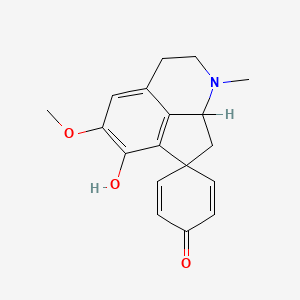
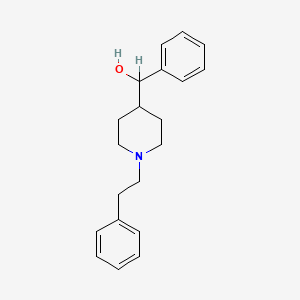

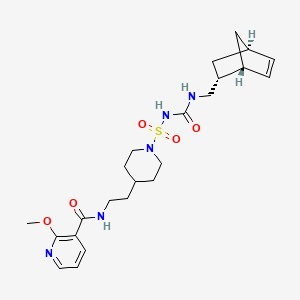
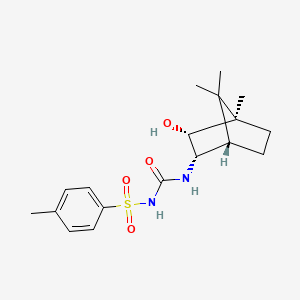
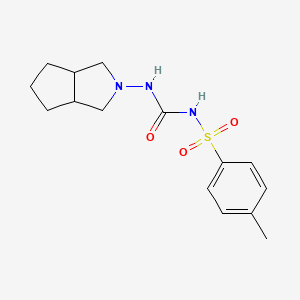


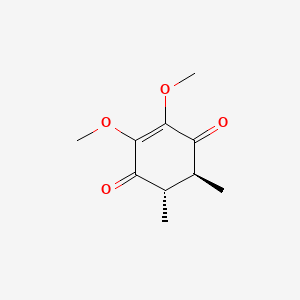
![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)
